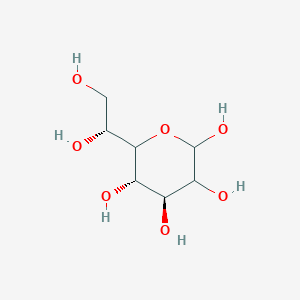

D-arabino-Heptopyranose

Description

D-arabino-Heptopyranose is a seven-carbon monosaccharide (heptose) in the pyranose form, characterized by the arabino configuration. This configuration refers to the spatial arrangement of hydroxyl groups: in the arabino stereoisomer, the hydroxyl groups on C2 and C3 are in the cis orientation, while those on C3 and C4 are trans . These compounds often serve as intermediates in carbohydrate synthesis or substrates for enzymatic studies, with modifications such as deoxygenation, acetylation, or glycosylation altering their reactivity and function .

Properties

Molecular Formula |

C7H14O7 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

(4S,5S)-6-[(1R)-1,2-dihydroxyethyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2-,3+,4+,5?,6?,7?/m1/s1 |

InChI Key |

BGWQRWREUZVRGI-PISWBVFHSA-N |

Isomeric SMILES |

C([C@H](C1[C@H]([C@@H](C(C(O1)O)O)O)O)O)O |

Canonical SMILES |

C(C(C1C(C(C(C(O1)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Biosynthesis of GDP-D-glycero-D-manno-Heptose as a Precursor

D-arabino-Heptopyranose is often synthesized enzymatically starting from sedoheptulose 7-phosphate through a series of enzymatic reactions leading to GDP-D-glycero-D-manno-heptose, a key activated sugar nucleotide intermediate.

- The enzymatic preparation involves multiple enzymes including C4-reductases, epimerases, and dehydratases, which convert sedoheptulose 7-phosphate into GDP-D-glycero-D-manno-heptose.

- Enzymatic reactions are typically performed in buffered aqueous solutions with cofactors such as NADPH.

- Purification of products is achieved via anion exchange chromatography and ultrafiltration to remove enzymes.

- Reaction progress and product purity are monitored by capillary electrophoresis (CE) and LC-MS/MS analysis, ensuring full conversion and structural integrity of the sugar nucleotides.

Enzymatic Conversion to this compound

- Specific C4-reductases can reduce keto intermediates to form GDP-3,6-dideoxy-α-D-arabino-heptose.

- The pathway involves oxidation, epimerization, and reduction steps catalyzed by enzymes from various Campylobacter jejuni serotypes, which have been characterized for their substrate specificity and catalytic efficiency.

- The enzymatic synthesis allows for stereospecific control of the sugar configuration, essential for producing the D-arabino stereoisomer.

Chemical Synthesis Approaches

Modular Chemical Synthesis via C-6 Homologation and C-2 Inversion

- Chemical synthesis of this compound derivatives often starts from monosaccharide building blocks such as D-gluco-heptopyranose.

- A key strategy involves installation of the C-6 one-carbon chain extension at the monosaccharide stage.

- Subsequent assembly of oligosaccharides is done via glycosylation reactions using donors like trichloroacetimidate derivatives.

- Stereochemical inversion at C-2 is achieved through triflate ester formation followed by nucleophilic displacement, allowing conversion from glucopyranose to arabinopyranose configuration.

- Protecting groups such as ADMB esters, benzoyl esters, and acetonides are employed to control regioselectivity and facilitate selective deprotection steps.

- Final deprotection involves hydrogenolysis and acetylation to yield the fully functionalized this compound or its oligosaccharide derivatives.

Key Reaction Conditions and Catalysts

- Glycosylation reactions are catalyzed by bases like potassium carbonate or Lewis acids under controlled temperature.

- Oxidation and reduction steps employ reagents such as cerium(IV) ammonium nitrate and palladium on carbon for hydrogenolysis.

- The use of sonication and tetra-n-butylammonium acetate enables efficient displacement reactions for inversion at stereocenters.

- Reaction yields for key steps range from 57% to over 77%, with overall yields for multi-step sequences around 31% for hexasaccharide assemblies.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Steps | Catalysts/Reagents | Yield Range | Analytical Techniques | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Enzymatic Biosynthesis | Sedoheptulose 7-phosphate → GDP-heptose | Enzymes: C4-reductase, epimerase | High (near quantitative) | CE, LC-MS/MS, NMR | High stereospecificity, mild conditions | Requires enzyme purification, limited scale |

| Chemical Synthesis (Modular) | C-6 homologation, C-2 inversion, glycosylation | ADMB chloride, Pd/C, K2CO3, CAN | 31% (overall for hexasaccharide) | NMR, MALDI-MS, HPLC | Modular, scalable, versatile | Multi-step, complex protecting group strategy |

Analytical and Purification Techniques

- Capillary Electrophoresis (CE): Used for monitoring enzymatic reaction progress and substrate conversion.

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Employed for product identification and purity assessment.

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR confirm stereochemistry and structural integrity.

- Anion Exchange Chromatography: Purifies sugar nucleotides by exploiting charge differences.

- Hydrogenolysis and Size Exclusion Chromatography: Used in final deprotection and purification of synthetic oligosaccharides.

Summary and Perspectives

The preparation of this compound involves sophisticated enzymatic and chemical methodologies that complement each other. Enzymatic synthesis offers high stereochemical fidelity and mild reaction conditions, making it suitable for biosynthetic studies and small-scale production. Chemical synthesis provides modularity and the ability to produce complex oligosaccharides with tailored modifications, essential for vaccine and immunogenicity research.

The integration of enzymatic and chemical methods, supported by advanced analytical techniques, enables the efficient and precise production of this compound and its derivatives. Ongoing research focuses on improving yields, simplifying protecting group strategies, and expanding the scope of synthetic applications for this important sugar in glycobiology and bacterial pathogenesis studies.

Chemical Reactions Analysis

Types of Reactions: D-arabino-Heptopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This reaction can be carried out using oxidizing agents such as nitric acid or potassium permanganate.

Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its phosphorylated forms and other modified sugars.

Scientific Research Applications

Biochemical Applications

1. Enzyme Inhibition Studies

D-arabino-Heptopyranose derivatives have been studied for their potential to inhibit specific enzymes involved in bacterial biosynthesis pathways. For example, inhibitors targeting the enzyme d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei have been identified as promising candidates for anti-melioidosis treatments. The study revealed that certain compounds could effectively inhibit this enzyme, which plays a crucial role in lipopolysaccharide core biosynthesis, making it a potential antibiotic target .

2. Glycoconjugate Synthesis

The synthesis of glycoconjugates involving this compound has been explored for developing novel vaccines and therapeutics. The modification of heptoses in polysaccharides can enhance their immunogenic properties, which is critical for vaccine development against various pathogens .

Microbiological Applications

1. Pathogen Targeting

Research indicates that this compound is involved in the biosynthesis of polysaccharides that are essential for the virulence of certain pathogens. For instance, studies on Campylobacter jejuni have identified enzymes responsible for converting GDP-d-glycero-α-d-manno-heptose to modified heptoses, which are integral to the pathogen's survival and pathogenicity . Targeting these pathways with this compound derivatives could lead to novel therapeutic strategies against infections.

2. Antitubercular Activity

The enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase , crucial in the shikimate pathway, has been identified as a potential target for developing new anti-tuberculosis agents. Inhibitors of this enzyme may disrupt the biosynthesis of essential metabolites in Mycobacterium tuberculosis, showcasing the therapeutic potential of this compound derivatives .

Medicinal Chemistry Applications

1. Antiviral and Antidiabetic Properties

this compound derivatives have also been investigated for their biological activities beyond antibacterial effects. Some studies suggest potential antiviral properties, as certain sugar compounds can interfere with viral replication mechanisms . Additionally, there is evidence indicating that modifications of heptoses can influence metabolic pathways related to diabetes management by regulating glucose metabolism .

Data Tables

| Application Area | Specific Application | Potential Impact |

|---|---|---|

| Biochemistry | Enzyme inhibition | Development of antibiotics |

| Microbiology | Pathogen targeting | Novel therapeutic strategies |

| Medicinal Chemistry | Antiviral properties | Potential antiviral agents |

| Medicinal Chemistry | Antidiabetic properties | Improved glucose regulation |

Case Studies

- Inhibition of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase : This study demonstrated that specific compounds could effectively inhibit this enzyme, providing a foundation for developing anti-melioidosis agents .

- Biosynthesis Pathway Analysis in Campylobacter jejuni : Research on the enzymes involved in heptose biosynthesis revealed critical insights into pathogen virulence and highlighted potential targets for therapeutic intervention .

- Antitubercular Activity of DAHPS Inhibitors : The vulnerability of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase in Mycobacterium tuberculosis was established as a target for new drug development strategies aimed at combating tuberculosis .

Mechanism of Action

The mechanism of action of D-arabino-Heptopyranose involves its role as an intermediate in the shikimate pathway. This pathway is crucial for the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan . The enzyme DAHPS catalyzes the initial step, leading to the formation of DAHP, which then undergoes a series of reactions to produce chorismate, the precursor for these amino acids .

Comparison with Similar Compounds

Key Structural Differences :

- Carbon count : Heptoses (7C) vs. hexoses (6C) influence ring strain and solubility.

- Functional groups : Deoxygenation (e.g., 2-deoxy in ) reduces polarity, enhancing membrane permeability. Acetylation (e.g., tetraacetate in ) improves stability and facilitates synthetic modifications.

- Stereochemistry: The arabino configuration (C2/C3 cis) contrasts with ribo (C2/C3 trans), affecting enzyme-substrate interactions .

2.3 Physical and Spectral Properties

Notable Trends:

- Acetylation increases molecular weight and introduces distinct NMR signals.

- Deoxygenation simplifies spectra by removing hydroxyl-associated peaks.

Q & A

Q. How to ensure reproducibility in synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.